molecular formula C10H11ClO B1313929 2-Methyl-2-phenylpropanoyl chloride CAS No. 36293-05-7

2-Methyl-2-phenylpropanoyl chloride

Cat. No.: B1313929
CAS No.: 36293-05-7
M. Wt: 182.64 g/mol
InChI Key: XSKYEGXKYATCRE-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropanoyl chloride: is an organic compound with the molecular formula C10H11ClO . It is also known by other names such as benzeneacetyl chloride, α,α-dimethyl- . This compound is a colorless to pale yellow liquid and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenylpropanoyl chloride can be synthesized through the reaction of 2-methyl-2-phenylpropanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar methods but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-phenylpropanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to form 2-methyl-2-phenylpropanoic acid.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

    Amides: and from nucleophilic substitution.

    2-Methyl-2-phenylpropanoic acid: from hydrolysis.

    2-Methyl-2-phenylpropanol: from reduction

Scientific Research Applications

2-Methyl-2-phenylpropanoyl chloride is utilized in various fields of scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: Employed in the preparation of polymers and advanced materials.

    Biological Studies: Used in the modification of biomolecules for research purposes .

Mechanism of Action

The mechanism of action of 2-methyl-2-phenylpropanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of amides, the compound reacts with amines, leading to the formation of an amide bond .

Comparison with Similar Compounds

    Benzoyl chloride (C7H5ClO): Similar in structure but lacks the methyl groups.

    2-Methylpropanoyl chloride (C4H7ClO): Similar but lacks the phenyl group.

    Phenylacetyl chloride (C8H7ClO): Similar but lacks the additional methyl group.

Uniqueness: 2-Methyl-2-phenylpropanoyl chloride is unique due to the presence of both a phenyl group and two methyl groups on the α-carbon. This structural feature imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-methyl-2-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKYEGXKYATCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494718
Record name 2-Methyl-2-phenylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36293-05-7
Record name 2-Methyl-2-phenylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-phenylpropanoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-Methyl-2-phenylpropionic acid (10 mmol, 1.0 eq.) and oxalyl chloride (40 mmol, 4.0 eq.) in dichloromethane (30 mL) was stirred at room temperature for 18 h. The mixture was concentrated in vacuo to afford the title compound as a yellow oil.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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